REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH:10]1[NH:18][C:19](=[O:24])[C:20]([F:23])([F:22])[F:21].Cl.C(OC(C)C)(=O)C>CCCCCCC>[C:1]([C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[CH2:11][CH:10]([NH:18][C:19](=[O:24])[C:20]([F:21])([F:23])[F:22])[CH2:9]2)(=[O:3])[CH3:2] |f:1.2.3.4|
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Name
|
|
Quantity
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205.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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C1C(CC2=CC=CC=C12)NC(C(F)(F)F)=O
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Name
|
|
Quantity
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650 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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125 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)C
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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CCCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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stirred for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
digital thermometer, cooling bath, and nitrogen inlet-outlet
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 15° C
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0-5° C.
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Type
|
TEMPERATURE
|
Details
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while maintaining temperature at 0-10° C
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Type
|
STIRRING
|
Details
|
The resulting tan solution was stirred at 0-5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0-5° C
|
Type
|
ADDITION
|
Details
|
The resulting bi-phasic mixture was added to a 0° C. to −5° C.
|
Type
|
CUSTOM
|
Details
|
3-necked, round-bottomed flask, equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
digital thermometer, and a cooling bath, while maintaining the internal temperature at 0-25° C. over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
The 5 L, round-bottomed flask was rinsed with acetyl chloride (20 mL)
|
Type
|
ADDITION
|
Details
|
added to the batch
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 22-24° C. over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 40-45° C.
|
Type
|
STIRRING
|
Details
|
stirred at 40-45° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 21-25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
WASH
|
Details
|
The filter cake was washed with heptane (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |